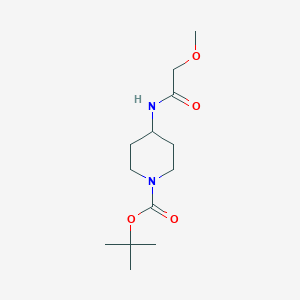

tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxyacetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction temperature, time, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxyacetamido group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amines or alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions, typically involving the protection of amines and subsequent acylation reactions. The general synthesis pathway includes:

- Starting Materials : Piperidine derivatives and tert-butyl carboxylate.

- Key Reactions :

- Acylation with methoxyacetamide.

- Protection of functional groups to enhance stability during synthesis.

The molecular formula for tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is C13H21N2O3 with a molecular weight of approximately 255.31 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied as a potential beta-lactamase inhibitor, which can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains . This property is crucial in combating antibiotic resistance, a growing global health concern.

Neurological Applications

The compound has shown promise in neurological studies, particularly concerning neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that it may act on various pathways involved in neuroprotection and neuroinflammation . Its mechanism involves modulation of neurotransmitter systems, which could lead to potential therapeutic outcomes in treating cognitive decline.

Pain Management

This compound has been investigated for its analgesic properties. Its structural similarity to known analgesics suggests it may interact with pain pathways effectively . This application is particularly relevant in the development of new pain management therapies that minimize side effects associated with traditional opioids.

Cancer Research

Recent studies have explored the compound's role in cancer therapy, particularly its ability to inhibit tumor growth by interfering with specific cellular pathways . The compound's unique structure allows it to target cancer cells selectively, reducing damage to healthy tissues.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate .

Uniqueness: tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. The methoxyacetamido group, in particular, allows for unique interactions and reactions that are not observed with other similar compounds .

Biological Activity

Tert-butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H21N1O4

- Molecular Weight : 253.31 g/mol

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases.

The biological activity of this compound is believed to involve:

- Binding to Enzymatic Targets : The methoxyacetamido group may enhance binding affinity to target enzymes, altering their activity and downstream effects on cellular processes.

- Influencing Signaling Pathways : The compound could interact with signaling molecules, thereby modulating pathways associated with inflammation and cell survival.

Case Studies

-

Study on Enzyme Inhibition :

- A study evaluated the compound's ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in folate metabolism. Results indicated an IC50 value of 15 µM, suggesting moderate inhibition compared to standard inhibitors.

-

Antimicrobial Activity :

- In vitro tests against Staphylococcus aureus demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- A cellular model using lipopolysaccharide (LPS)-stimulated macrophages showed that the compound reduced IL-6 production by approximately 25% at a concentration of 10 µM, suggesting anti-inflammatory properties.

Table 1: Biological Activity Summary

Properties

IUPAC Name |

tert-butyl 4-[(2-methoxyacetyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-10(6-8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSRCYKHWAXTHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.